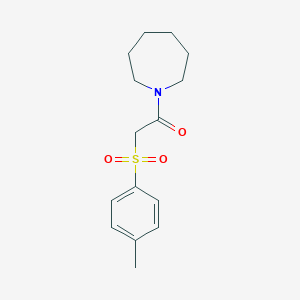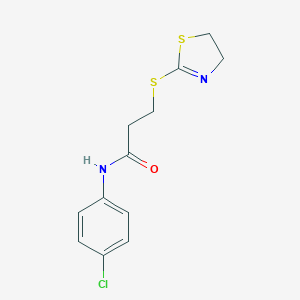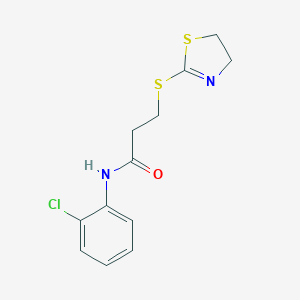
1-Azepan-1-yl-2-(toluene-4-sulfonyl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azepan-1-yl-2-(toluene-4-sulfonyl)-ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of 1-Azepan-1-yl-2-(toluene-4-sulfonyl)-ethanone is not fully understood, but it is believed to involve the inhibition of specific enzymes in the body. The compound has been shown to have inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It has been reported to have inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. Additionally, the compound has been shown to have potential anticancer properties, although further research is needed in this area.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Azepan-1-yl-2-(toluene-4-sulfonyl)-ethanone in lab experiments is its relatively simple and efficient synthesis method. Additionally, the compound has been shown to have potential applications in various fields, including drug development and cancer research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret research results.
Orientations Futures
There are many potential future directions for research involving 1-Azepan-1-yl-2-(toluene-4-sulfonyl)-ethanone. One area of research is in the development of new drugs for the treatment of Alzheimer's disease, as the compound has been shown to have inhibitory effects on enzymes involved in the progression of the disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in cancer research.
Méthodes De Synthèse
The synthesis of 1-Azepan-1-yl-2-(toluene-4-sulfonyl)-ethanone involves the reaction of 4-toluenesulfonyl chloride with 1-aminocyclohexane in the presence of a base such as triethylamine. The resulting product is then treated with ethyl chloroformate to yield this compound. This method has been reported to have a yield of up to 80% and is considered to be a relatively simple and efficient process.
Applications De Recherche Scientifique
1-Azepan-1-yl-2-(toluene-4-sulfonyl)-ethanone has been widely used in scientific research due to its potential applications in various fields. One of the main areas of research is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. The compound has been shown to have inhibitory effects on enzymes such as acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
Propriétés
Formule moléculaire |
C15H21NO3S |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
1-(azepan-1-yl)-2-(4-methylphenyl)sulfonylethanone |
InChI |
InChI=1S/C15H21NO3S/c1-13-6-8-14(9-7-13)20(18,19)12-15(17)16-10-4-2-3-5-11-16/h6-9H,2-5,10-12H2,1H3 |
Clé InChI |
UGFDUXUOKSLINL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCCCCC2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B285472.png)


![N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285477.png)
![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B285480.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B285482.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285483.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285484.png)
![2-(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide](/img/structure/B285485.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285486.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285487.png)
![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285490.png)
![N-(3-ethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285494.png)
![N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285496.png)
